molecular formula C17H13ClN2O B14227750 2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one CAS No. 825634-00-2

2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one

Cat. No.: B14227750
CAS No.: 825634-00-2
M. Wt: 296.7 g/mol
InChI Key: JXTRWVDKLOMZQW-UHFFFAOYSA-N
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Description

2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a pyridazinone core substituted with a benzyl group at the 2-position and a 4-chlorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with benzyl bromide and a suitable base to form the desired pyridazinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridazinone oxides.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-5-phenylpyridazin-3(2H)-one: Lacks the chlorophenyl substitution, which may affect its chemical reactivity and biological activity.

    2-Benzyl-5-(4-methylphenyl)pyridazin-3(2H)-one: Contains a methyl group instead of a chlorine atom, potentially altering its physical and chemical properties.

Uniqueness

2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one is unique due to the presence of the 4-chlorophenyl group, which can influence its electronic properties and reactivity. This substitution may enhance its potential as a pharmacologically active compound or as a precursor for further chemical modifications.

Properties

CAS No.

825634-00-2

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

2-benzyl-5-(4-chlorophenyl)pyridazin-3-one

InChI

InChI=1S/C17H13ClN2O/c18-16-8-6-14(7-9-16)15-10-17(21)20(19-11-15)12-13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

JXTRWVDKLOMZQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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